

In-depth Technical Guide: tert-Butyl hex-5ynoate (CAS 73448-14-3)

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Compound of Interest		
Compound Name:	tert-Butyl hex-5-ynoate	
Cat. No.:	B3152359	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl hex-5-ynoate** (CAS 73448-14-3), a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its terminal alkyne functionality makes it a valuable building block for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, synthesis, and key applications of **tert-butyl hex-5-ynoate**, including experimental protocols and relevant data to support its use in research and development.

Chemical Properties and Data

tert-Butyl hex-5-ynoate is a carboxylic ester characterized by a terminal alkyne group and a tert-butyl ester protecting group. These features provide a stable yet reactive molecule for various synthetic transformations.



Property	Value	Reference
CAS Number	73448-14-3	
Molecular Formula	C10H16O2	_
Molecular Weight	168.23 g/mol	_
IUPAC Name	tert-butyl hex-5-ynoate	_
Appearance	Typically a colorless to pale yellow liquid	_
Storage Conditions	Store at room temperature, sealed in a dry environment.	-

Note: Physical properties such as boiling point and density are not consistently reported across suppliers and should be determined empirically.

Synthesis of tert-Butyl hex-5-ynoate

While a specific, detailed peer-reviewed synthesis protocol for **tert-butyl hex-5-ynoate** is not readily available in the searched literature, a general and robust method involves the esterification of hex-5-ynoic acid with tert-butanol or isobutylene under acidic conditions.

General Experimental Protocol: Esterification of Hex-5ynoic Acid

This protocol is a standard procedure for the synthesis of tert-butyl esters from carboxylic acids.

Materials:

- Hex-5-ynoic acid
- tert-Butanol (excess) or Isobutylene gas
- Strong acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
- Anhydrous dichloromethane (DCM) or diethyl ether as solvent



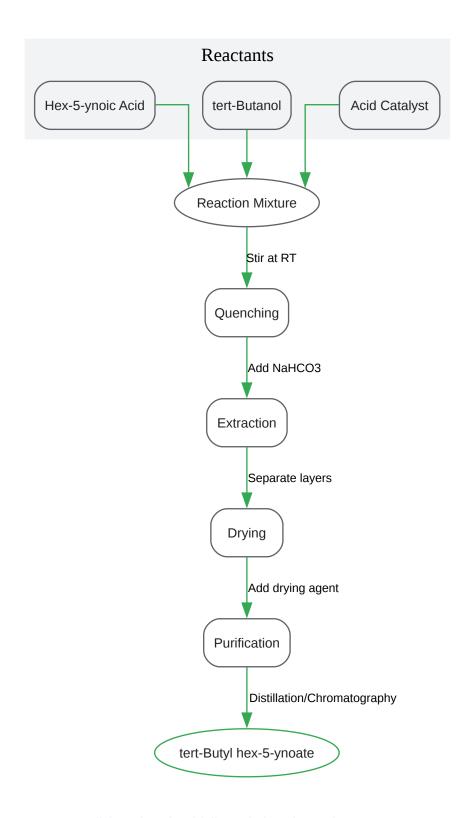
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- · Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, distillation or chromatography equipment)

Procedure:

- Dissolve hex-5-ynoic acid in the chosen anhydrous solvent in a round-bottom flask.
- Add an excess of tert-butanol to the solution.
- Carefully add a catalytic amount of the strong acid.
- Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure tert-butyl hex-5-ynoate.

Logical Workflow for Synthesis:





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Figure 1. General workflow for the synthesis of **tert-Butyl hex-5-ynoate**.

Spectroscopic Data



While specific spectra from the literature are not available, typical ¹H and ¹³C NMR chemical shifts can be predicted based on the structure. Researchers should obtain and interpret their own analytical data for confirmation.

¹ H NMR (Predicted)	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
H-6	~1.9	t	1H	≡С-Н
H-4	~2.2	dt	2H	-CH₂-C≡
H-3	~1.8	р	2H	-CH2-CH2-C≡
H-2	~2.3	t	2H	-C(=O)-CH ₂ -
t-Butyl	~1.4	S	9H	-C(CH ₃) ₃

¹³ C NMR (Predicted)	Chemical Shift (ppm)	Assignment
C=O	~172	Ester Carbonyl
-C(CH ₃) ₃	~80	Quaternary Carbon (t-Butyl)
C-H (Alkyne)	~69	Terminal Alkyne Carbon
-C≡ (Alkyne)	~83	Internal Alkyne Carbon
-CH ₂ - (adjacent to C=O)	~34	Methylene Carbon
-CH ₂ -	~23	Methylene Carbon
-CH ₂ - (adjacent to alkyne)	~18	Methylene Carbon
-C(CH ₃) ₃	~28	Methyl Carbons (t-Butyl)

Applications in Drug Development and Research

The primary utility of **tert-butyl hex-5-ynoate** lies in its bifunctional nature, possessing a terminal alkyne for conjugation and a cleavable tert-butyl ester.

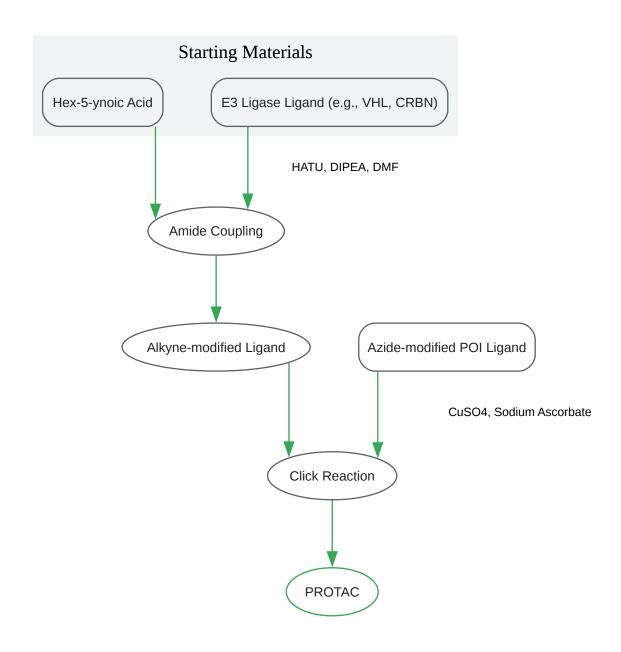
Linker for PROTAC Synthesis



PROTACs are heterobifunctional molecules that induce the degradation of a target protein.

They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The terminal alkyne of **tert-butyl hex-5-ynoate** (after deprotection of the ester) is commonly used to attach to an azide-modified ligand via click chemistry, forming a stable triazole linkage.

Experimental Workflow for PROTAC Synthesis using a Hexynoic Acid Linker:



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Figure 2. Workflow for incorporating a hexynoic acid linker into a PROTAC.



Protocol for Coupling Hex-5-ynoic Acid to an E3 Ligase Ligand:[1]

- Dissolve the E3 ligase ligand (e.g., VHL or CRBN ligand with a free amine) in anhydrous dimethylformamide (DMF).
- Add hex-5-ynoic acid, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and diisopropylethylamine (DIPEA).
- Stir the reaction at room temperature for several hours to overnight.
- Monitor the reaction by LC-MS.
- Upon completion, purify the alkyne-functionalized E3 ligase ligand using preparative HPLC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

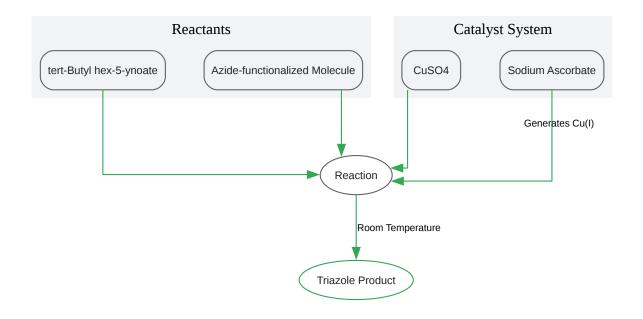
The terminal alkyne of **tert-butyl hex-5-ynoate** is a prime substrate for CuAAC, a highly efficient and bioorthogonal "click" reaction. This allows for the covalent linkage of the hexynoate moiety to molecules containing an azide group.

General Protocol for CuAAC:[2]

- Dissolve the alkyne-containing molecule (e.g., **tert-butyl hex-5-ynoate**) and the azide-containing molecule in a suitable solvent (e.g., a mixture of t-butanol and water).
- Add a solution of copper(II) sulfate.
- Add a freshly prepared solution of a reducing agent, typically sodium ascorbate, to generate the active Cu(I) catalyst in situ.
- The reaction is typically rapid and can be stirred at room temperature for 1-4 hours.
- The resulting 1,4-disubstituted 1,2,3-triazole product can be isolated and purified using standard techniques.

Logical Flow of a CuAAC Reaction:





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Figure 3. Simplified workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition.

Biological Activity

Currently, there is no evidence in the reviewed literature to suggest that **tert-butyl hex-5-ynoate** itself possesses intrinsic biological activity. Its role in drug development is primarily as a structural component, specifically as a linker, to connect biologically active moieties. The overall biological effect of a molecule containing this linker is determined by the warhead and the E3 ligase ligand in the case of PROTACs. The tert-butyl group is a common motif in medicinal chemistry, often used to enhance metabolic stability and modulate pharmacokinetic properties.[3]

Conclusion

tert-Butyl hex-5-ynoate is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its terminal alkyne allows for efficient and specific conjugation via click chemistry, while the tert-butyl ester provides a stable protecting group that can be removed under acidic conditions. Its application as a linker in the synthesis of PROTACs highlights its importance in the development of novel therapeutics. This



guide provides the foundational knowledge and experimental guidance for researchers to effectively utilize **tert-butyl hex-5-ynoate** in their synthetic endeavors.

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